Clinafloxacin
Overview
Description
Synthesis Analysis
Clinafloxacin and its derivatives have been synthesized through various methods to enhance their antibacterial and antifungal properties. For instance, clinafloxacin triazole hybrids were synthesized, exhibiting broad antimicrobial spectrum and significant activity against a range of bacterial strains and fungi, often surpassing the efficacy of standard drugs like Chloramphenicol and Fluconazole (Wang et al., 2012).
Molecular Structure Analysis
The molecular structure of clinafloxacin and its interaction with metal ions have been explored in depth. Studies on norfloxacin, a related quinolone, reveal intricate details about the crystal structure and provide insights into the behavior of fluoroquinolones in different chemical environments, which can be extrapolated to clinafloxacin due to their structural similarities (Turel et al., 1996).
Chemical Reactions and Properties
The interaction of clinafloxacin with copper(II) ions has been studied, leading to the synthesis and characterization of binary and ternary complexes, which highlighted the nuclease properties of these complexes. Such studies are crucial for understanding the reactivity and potential biological applications of clinafloxacin complexes (Ruiz et al., 2007).
Physical Properties Analysis
Investigations into the pharmacokinetics of clinafloxacin reveal that it is rapidly absorbed following oral administration, with its plasma concentrations declining biexponentially. The drug demonstrates a large volume of distribution, indicating extensive tissue penetration. Notably, about 40 to 75% of the administered dose is excreted unchanged in the urine, underscoring its significant renal clearance (Randinitis et al., 2001).
Chemical Properties Analysis
Clinafloxacin's chemical stability and reactivity under different conditions have been characterized, particularly in light of its photodegradation behavior. The drug undergoes photochemical degradation upon light exposure, leading to both polar and nonpolar degradation products. This process elucidates two primary degradation pathways: dechlorination affecting the quinolone ring and degradation of the pyrrolidine side-chain (Lovdahl & Priebe, 2000).
Scientific Research Applications
1. Broad-Spectrum Antibacterial Activity
Clinafloxacin exhibits broad-spectrum antimicrobial activity against a wide range of bacterial pathogens. It is particularly effective against both Gram-positive and Gram-negative organisms, including methicillin-resistant Staphylococcus aureus, penicillin-resistant Streptococcus pneumoniae, and Enterococcus spp. Clinafloxacin's efficacy extends to Gram-negative organisms such as Pseudomonas aeruginosa and strict anaerobes like Bacteroides fragilis (Tack, Eiseman, & Zervos, 1999).
2. Treatment of Serious Infections
Clinafloxacin is researched for its effectiveness in treating serious and potentially life-threatening infections. These include nosocomial pneumonia, community-acquired pneumonia, febrile neutropenia, complicated intra-abdominal infections, complicated skin and soft tissue infections, endocarditis, and acute gynecological infections (Alvey, Randinitis, Rausch, & Vassos, 1999).
3. Pharmacokinetic Studies
Studies on the pharmacokinetics of clinafloxacin in both healthy volunteers and patients with infections have been conducted. These studies are crucial for understanding the drug's absorption, distribution, metabolism, and excretion processes, enabling optimized dosing regimens for different patient groups (Frame, Koup, Miller, & Lalonde, 2001).
4. Veterinary Applications
Clinafloxacin has also been studied for its potential application in treating respiratory diseases in cattle and pigs. Its efficacy in vitro and in mouse models against pathogens like Mannheimia haemolytica and Pasteurella multocida indicates its potential as a treatment alternative for respiratory diseases in these animals (Sweeney, Quesnell, Tiwari, LeMay, & Watts, 2013).
5. Antibacterial Resistance Studies
Research on clinafloxacin's action against bacteria resistant to other antibiotics is important. Studies have shown that clinafloxacin maintains effectiveness against multidrug-resistant organisms and is active against known quinolone-resistant strains (Randinitis, Brodfuehrer, & Vassos, 2001).
6. Clinical Trials and Efficacy
Clinical trials have been conducted to compare clinafloxacin's efficacy with other antibiotics in treating a range of infections. One study demonstrated its effectiveness in treating intraabdominal infections, providing insights into its clinical use (Solomkin, Wilson, Christou, Rotstein, Dellinger, Bennion, Pak, & Tack, 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-(3-aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O3/c18-13-14-10(5-12(19)15(13)21-4-3-8(20)6-21)16(23)11(17(24)25)7-22(14)9-1-2-9/h5,7-9H,1-4,6,20H2,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPKADBNRMWEQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4CCC(C4)N)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869455 | |
Record name | Clinafloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80869455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>54.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658614 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Clinafloxacin | |
CAS RN |
105956-97-6 | |
Record name | Clinafloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105956-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clinafloxacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105956976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clinafloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14025 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clinafloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80869455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 105956-97-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLINAFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N86XTF9QD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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